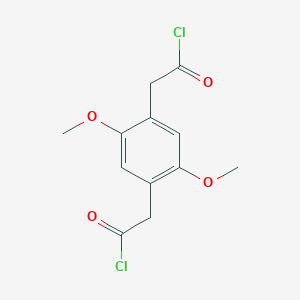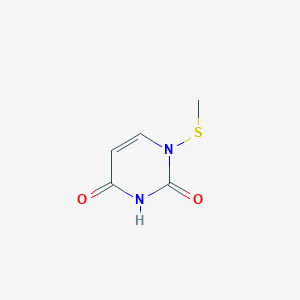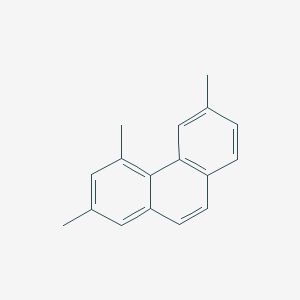![molecular formula C18H18O2 B14653350 {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-62-3](/img/structure/B14653350.png)
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is an organic compound characterized by its unique structure, which includes a phenyl group and a 3-methylbut-2-en-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone typically involves the etherification of 3,4-bis((3-methylbut-2-en-1-yl)oxy)phenyl)methanol with 3,3-dimethylallyl bromide and sodium hydride in dimethylformamide at room temperature . The structure of the resulting compound is confirmed using techniques such as NMR, mass spectrometry, and IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 6-(4-{2,3-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]}-5-hydroxy-2-(3-methylbut-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, such as the 3-methylbut-2-en-1-yl ether linkage and the phenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
42403-62-3 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
[4-(3-methylbut-2-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-14(2)12-13-20-17-10-8-16(9-11-17)18(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Clé InChI |
BMVDAKLBIXDYDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


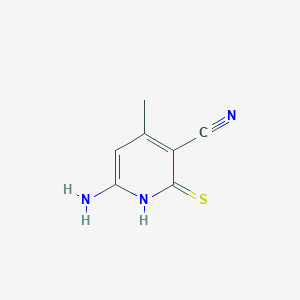

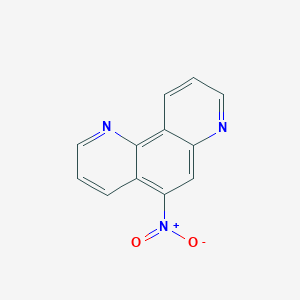
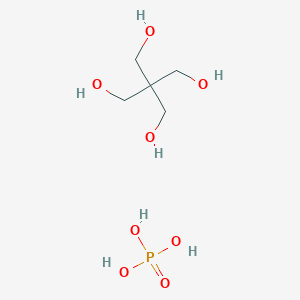


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)



